Levocloperastine fendizoate

Overview

Description

Levocloperastine fendizoate is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. This compound acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, making it effective in reducing the intensity and frequency of cough .

Mechanism of Action

Target of Action

Levocloperastine fendizoate, a novel antitussive agent, primarily targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree . These targets play a crucial role in the cough reflex, a common symptom associated with acute and chronic respiratory conditions .

Mode of Action

This compound acts on its targets through a dual mechanism of action. It suppresses cough by reducing the activity of the central bulbar cough centre in the brain . Additionally, it interacts with peripheral receptors in the tracheobronchial tree, which are sensitive to cough-inducing stimuli .

Pharmacokinetics

The pharmacokinetic behavior of this compound is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine . A study conducted on healthy Chinese volunteers showed that the test and reference preparations of cloperastine were bioequivalent under both fasting and postprandial conditions . This suggests that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of this compound’s action is the suppression of cough. In clinical trials, this compound demonstrated a faster onset of action and produced greater reductions in the intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine . The antitussive effects were observed after the first day of treatment in patients of all ages . In children, this compound reduced night-time awakenings and irritability; in adults, it was also effective in treating ACE-inhibitor cough .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug may interact with both depressants and stimulants of the central nervous system . Consuming alcohol may increase the undesired effects of the medicinal product .

Biochemical Analysis

Biochemical Properties

Levocloperastine fendizoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound demonstrates antitussive effects similar to those observed with codeine. It is well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events .

Cellular Effects

This compound influences cell function by blocking the activity of cough centers in the brain. It reduces the intensity and frequency of cough by acting on both central and peripheral receptors. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In preclinical studies, this compound demonstrated antitussive effects similar to those observed with codeine .

Molecular Mechanism

The molecular mechanism of this compound involves its dual action on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. It acts as a ligand of the σ1 receptor, GIRK channel blocker, antihistamine, and anticholinergic. These interactions contribute to its overall efficacy in suppressing cough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and demonstrates a faster onset of action compared to other antitussive agents. The antitussive effects of this compound are observed after the first day of treatment and continue to improve with repeated doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher dosages, the compound demonstrates further improvements in respiratory parameters. At very high dosages, such as those used during chronic toxicity studies in dogs, the Cmax was lower than predicted by a linear pharmacokinetic model, suggesting a saturation effect .

Metabolic Pathways

This compound undergoes extensive biotransformation and is widely distributed throughout the body. It interacts with various enzymes and cofactors, contributing to its overall efficacy in treating cough. The pharmacokinetic behavior of this compound is best described by a two-compartmental model with an absorption phase .

Transport and Distribution

This compound is transported and distributed within cells and tissues, with apparent volumes of distribution of 80 L/kg and 150 L/kg after intravenous and oral administration, respectively. In target organs, particularly in the lungs, it reaches concentrations higher than those in plasma .

Subcellular Localization

The subcellular localization of this compound involves its action on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound’s dual mechanism of action contributes to its overall efficacy in suppressing cough .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levocloperastine fendizoate involves several steps. The initial step includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. The final step involves the reaction of this intermediate with piperidine to yield levocloperastine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Levocloperastine fendizoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Levocloperastine fendizoate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying antitussive agents and their synthesis.

Biology: Research focuses on its effects on the central nervous system and peripheral receptors.

Medicine: Clinical trials have demonstrated its efficacy in treating cough associated with respiratory conditions. .

Industry: The compound is used in the formulation of cough syrups and other pharmaceutical preparations.

Comparison with Similar Compounds

Levocloperastine fendizoate is compared with other antitussive agents such as:

DL-cloperastine: The racemic mixture of cloperastine, which has a slower onset of action and less efficacy compared to this compound.

Levodropropizine: Another non-opioid antitussive with a different mechanism of action, often used as a comparator in clinical trials.

This compound stands out due to its faster onset of action, improved tolerability, and dual mechanism of action, making it a unique and effective antitussive agent .

Properties

IUPAC Name |

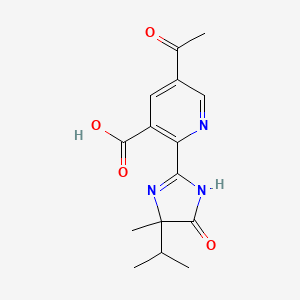

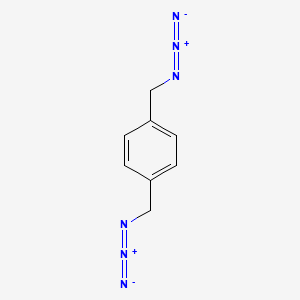

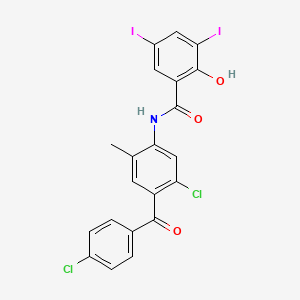

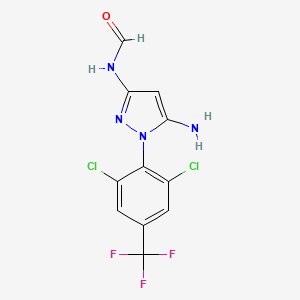

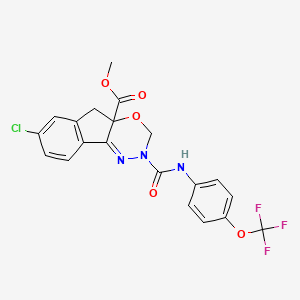

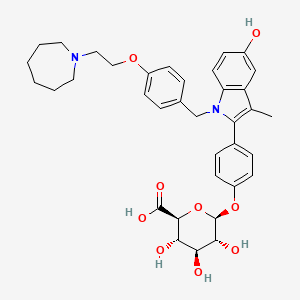

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common impurities found during the synthesis and formulation of Levocloperastine Fendizoate, and how are they quantified?

A: Organic volatile impurities (OVI) like methanol, ethanol, dichloromethane, toluene, and benzene are commonly encountered during the synthesis and formulation of this compound. [] A sensitive and selective headspace gas chromatography (HS-GC) method has been developed to quantify these impurities in both the active pharmaceutical ingredient (API) and commercial syrups. [] This method utilizes a thermal gradient elution program with a flame ionization detector and has been validated according to International Council for Harmonization (ICH) guidelines. []

Q2: Can you describe a validated analytical method for the simultaneous determination of this compound with other drugs in pharmaceutical formulations?

A: A validated RP-HPLC method has been developed for the simultaneous estimation of this compound and Chlorpheniramine Maleate in syrup formulations. [] This method utilizes a C18 column with a mobile phase consisting of 10mM buffer (pH 6.5) and acetonitrile (50:50, % v/v) at a flow rate of 1.0 mL/min and UV detection at 227 nm. [] The method demonstrates good linearity, accuracy, repeatability, and robustness, making it suitable for routine analysis of this drug combination in pharmaceutical syrups. []

Q3: What is the absolute configuration of the chiral carbon atom in this compound?

A: Single-crystal X-ray diffraction analysis of this compound (C80H76Cl2N2O10) has revealed that the configuration of the only chiral carbon atom in the molecule is R (rectus). []

Q4: Are there any spectrophotometric methods available for the quantification of this compound?

A: Yes, a simple and specific spectrophotometric method has been developed for the determination of this compound in both bulk drug and pharmaceutical dosage forms. [] This method utilizes the compound's maximum absorbance (λmax) at 350 nm and exhibits good linearity within a specific concentration range. [] The method has been validated for accuracy, precision, and recovery, indicating its suitability for routine analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.